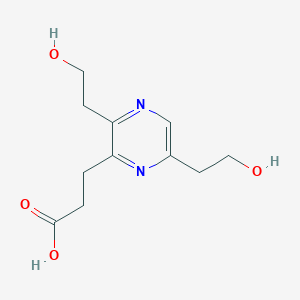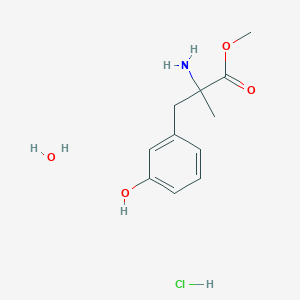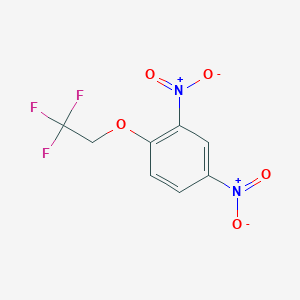
2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene
描述
2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene is a chemical compound with the linear formula CF3OC6H3(NO2)2. It has a molecular weight of 252.10 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two nitro groups and one trifluoroethoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a refractive index of n20/D 1.500, a boiling point of 273-274 °C, and a density of 1.623 g/mL at 25 °C .作用机制
Target of Action
Similar compounds such as 1-fluoro-2,4-dinitrobenzene have been known to interact with the amino group of amino acids .
Mode of Action
It’s structurally similar compound, 1-fluoro-2,4-dinitrobenzene, reacts with the amino group of amino acids to yield dinitrophenyl-amino acids . This suggests that 2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene might also interact with amino acids in a similar manner.
Biochemical Pathways
Based on the known interactions of similar compounds with amino acids , it can be inferred that this compound may affect protein synthesis and function.
Result of Action
Similar compounds have been known to cause respiratory irritation , suggesting potential cytotoxic effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is recommended to be stored in a cool place, away from oxidizing agents . This suggests that the compound’s action, efficacy, and stability might be affected by temperature and oxidative conditions.
实验室实验的优点和局限性
The advantages of using DNFB in lab experiments include its ability to induce a specific immune response, its well-established safety profile, and its availability. However, there are also limitations to using DNFB, including its potential to cause skin irritation and its variability in inducing DTH reactions in different animal models.
未来方向
There are several future directions for research on DNFB, including the development of new animal models for studying autoimmune diseases and cancer immunotherapy, the identification of new targets for immune modulation, and the optimization of DNFB patch testing for diagnosing contact hypersensitivity in patients with allergic dermatitis. Additionally, there is a need for further research on the safety and efficacy of DNFB in humans, particularly in the context of cancer immunotherapy.
Conclusion:
In conclusion, DNFB is a potent allergen that has been widely used in scientific research applications. Its ability to induce a specific immune response has led to the development of animal models for studying autoimmune diseases and cancer immunotherapy. While there are limitations to using DNFB, its well-established safety profile and availability make it a valuable tool for studying the immune system. Further research on DNFB is needed to fully understand its mechanism of action and potential applications in human medicine.
科学研究应用
DNFB has been used extensively in scientific research to study the immune response in animals and humans. It is commonly used in patch testing to diagnose contact hypersensitivity in patients with allergic dermatitis. DNFB is also used to induce delayed-type hypersensitivity (DTH) reactions in animals, which mimic the human immune response to antigens. This has led to the development of animal models for studying autoimmune diseases and cancer immunotherapy.
安全和危害
属性
IUPAC Name |
2,4-dinitro-1-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O5/c9-8(10,11)4-18-7-2-1-5(12(14)15)3-6(7)13(16)17/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEGERQWXLNNCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577003 | |
| Record name | 2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10242-21-4 | |
| Record name | 2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



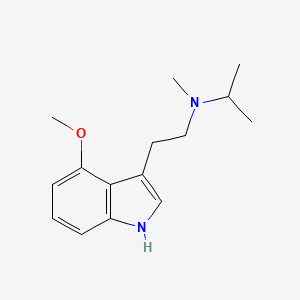
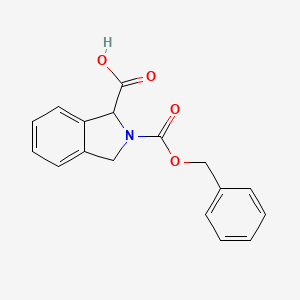
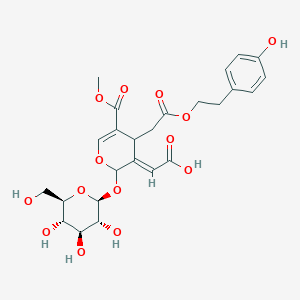
![2-[4-[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]acetic acid](/img/structure/B3030825.png)

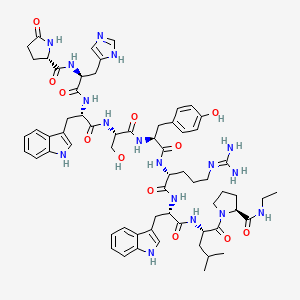
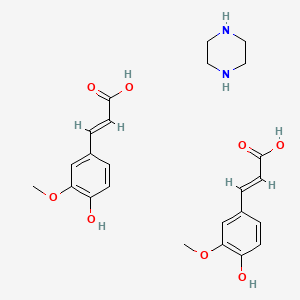
![(2R,3R)-3-Hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one](/img/structure/B3030832.png)
